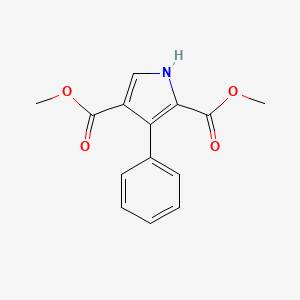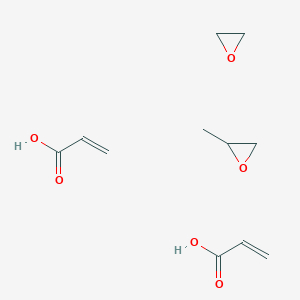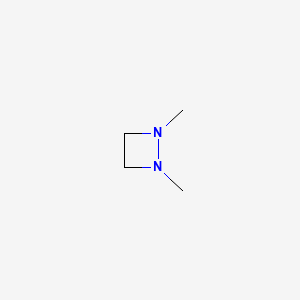
Agn-PC-0ncln9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Agn-PC-0ncln9, also known as 2-oxopropyl(triphenyl)arsanium bromide, is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound is characterized by its molecular structure, which includes a triphenylarsanium group and a bromide ion.
Méthodes De Préparation
The synthesis of 2-oxopropyl(triphenyl)arsanium bromide can be achieved through several methods. One common approach involves the reaction of triphenylarsine with 2-bromoacetone under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
2-oxopropyl(triphenyl)arsanium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced arsenium compounds.
Substitution: The bromide ion in the compound can be substituted with other nucleophiles such as chloride or iodide ions under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of triphenylarsine oxide and other by-products.
Applications De Recherche Scientifique
2-oxopropyl(triphenyl)arsanium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-arsenic bonds.
Biology: The compound has been studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain types of cancer.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-oxopropyl(triphenyl)arsanium bromide involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparaison Avec Des Composés Similaires
2-oxopropyl(triphenyl)arsanium bromide can be compared with other similar compounds, such as:
Triphenylarsine oxide: This compound shares the triphenylarsine group but lacks the 2-oxopropyl and bromide components.
Triphenylarsine chloride: Similar to the bromide compound, but with a chloride ion instead of bromide.
Triphenylarsine iodide: Another similar compound with an iodide ion replacing the bromide.
The uniqueness of 2-oxopropyl(triphenyl)arsanium bromide lies in its specific molecular structure, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
42350-75-4 |
|---|---|
Formule moléculaire |
C21H20AsBrO |
Poids moléculaire |
443.2 g/mol |
Nom IUPAC |
2-oxopropyl(triphenyl)arsanium;bromide |
InChI |
InChI=1S/C21H20AsO.BrH/c1-18(23)17-22(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21;/h2-16H,17H2,1H3;1H/q+1;/p-1 |
Clé InChI |
PQIKHJWCLWXPAW-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)C[As+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8,8-Dimethyl-2-oxaspiro[4.5]decane-1,3-dione](/img/structure/B14652918.png)
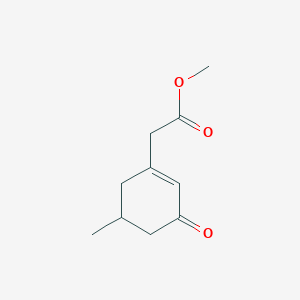


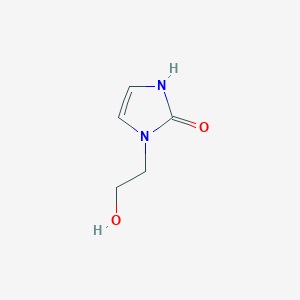
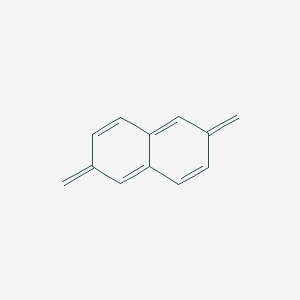
![N-[(Piperazin-1-yl)methyl]pyridine-2-carbothioamide](/img/structure/B14652951.png)
![Ethanone, 1-[4-(dodecyloxy)-2-hydroxyphenyl]-](/img/structure/B14652958.png)
![2-Oxo-2-phenyl-1-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl acetate](/img/structure/B14652964.png)

